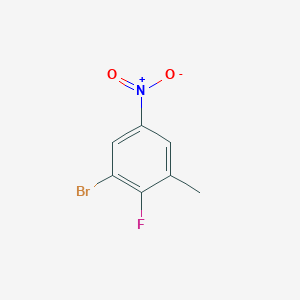![molecular formula C13H12ClFN2O B2500138 ({2-[(5-Chloropyridin-3-yl)oxy]-5-fluorophenyl}methyl)(methyl)amine CAS No. 1487852-39-0](/img/structure/B2500138.png)
({2-[(5-Chloropyridin-3-yl)oxy]-5-fluorophenyl}methyl)(methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({2-[(5-Chloropyridin-3-yl)oxy]-5-fluorophenyl}methyl)(methyl)amine is a useful research compound. Its molecular formula is C13H12ClFN2O and its molecular weight is 266.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Orexin Receptor Mechanisms in Binge Eating
- Study: Research on orexin receptors, which are involved in feeding, arousal, stress, and drug abuse, has explored the effects of various compounds including a closely related molecule, GSK1059865, in binge eating models. These studies reveal that antagonism at orexin-1 receptors may be significant in controlling compulsive eating behavior, suggesting a potential therapeutic application for eating disorders with a compulsive component (Piccoli et al., 2012).
Anticancer Activities
- Study 1: A series of pyridin-2-amine derivatives, including those with structural similarities to the query compound, have been synthesized and tested for their antiproliferative activities against various cancer cell lines. Some of these compounds demonstrated selective anticancer activity, particularly against non-small cell lung cancer (Ahsan & Shastri, 2015).
- Study 2: Novel amine derivatives of a related pyridine compound were synthesized and evaluated for their anticancer activity against human cancer cell lines, including HeLa, Caco-2, and HepG2. Some of these derivatives showed high cytotoxicity, indicating their potential as anticancer agents (Vinayak et al., 2017).
- Study 3: In the context of breast cancer treatment, amide derivatives of a structurally similar compound were synthesized and assessed for antiproliferative activity. These compounds exhibited promising cytotoxic activity against breast cancer cell lines, suggesting their potential in cancer therapy (Panneerselvam et al., 2022).
Synthesis and Characterization in Medicinal Chemistry
- Study: A research study involved the synthesis of aroylthioureas containing a pyridine moiety similar to the query compound. These synthesized compounds were evaluated for their potential biological activities, including fungicidal and plant growth regulatory effects (Liu Chang-chun, 2013).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyridine derivatives, have been found to be successful in the synthesis of plant protection chemicals . They are capable of modifying the properties of compounds, sometimes changing their application, and can be a unique pharmacophore .
Mode of Action
It can form complexes with metals and hydrogen bonds due to the lone electron pair on the nitrogen atom, as well as enter into electrostatic, dipole-dipole, and van der Waals interactions .
Biochemical Pathways
Pyridine derivatives have been found to affect a variety of biochemical pathways, including those involved in plant protection .
Pharmacokinetics
The pyridine fragment is known to increase the biological activity, reduce the toxicity of compounds, improve their systemic qualities, and achieve exceptional selectivity of action .
Result of Action
Pyridine derivatives have been found to exhibit a variety of effects, including modifying the properties of compounds and changing their application .
Safety and Hazards
As with any chemical compound, handling this compound would require appropriate safety measures. These might include wearing protective clothing and eye protection, and working in a well-ventilated area . The specific hazards associated with this compound would depend on its physical and chemical properties, and could include flammability, toxicity, or reactivity hazards .
Direcciones Futuras
The future directions for the use of this compound could be numerous, given its complex structure and the variety of reactions it could undergo . It could be used as a building block in the synthesis of other complex organic molecules, or it could be studied for its potential applications in fields such as medicinal chemistry or materials science .
Propiedades
IUPAC Name |
1-[2-(5-chloropyridin-3-yl)oxy-5-fluorophenyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O/c1-16-6-9-4-11(15)2-3-13(9)18-12-5-10(14)7-17-8-12/h2-5,7-8,16H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIDPGWNEJSFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)F)OC2=CC(=CN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
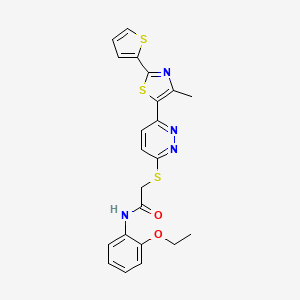
![3-Cyclobutyl-6-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2500056.png)
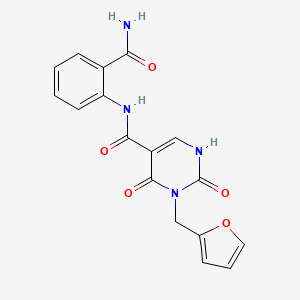
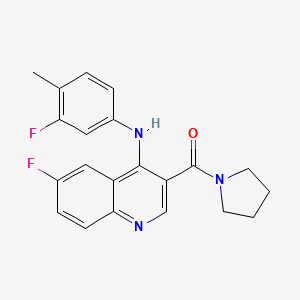
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-fluorobenzamide](/img/structure/B2500060.png)
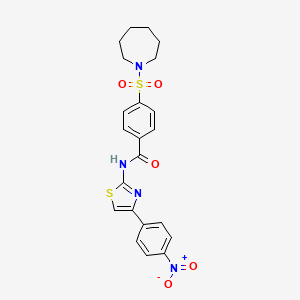
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2500063.png)
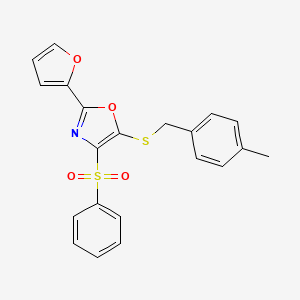
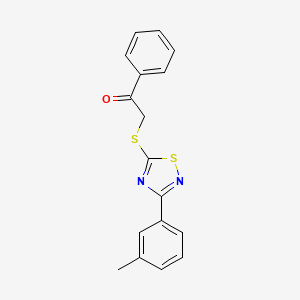
![(E)-4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide](/img/structure/B2500071.png)
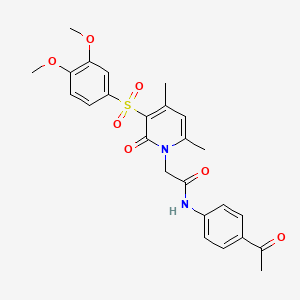
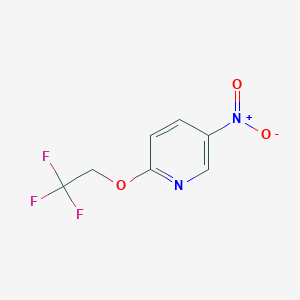
![5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2500077.png)
